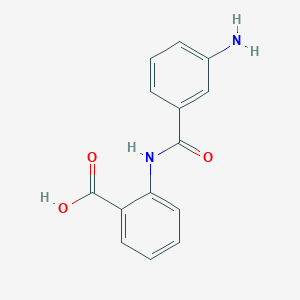

2-(3-Aminobenzoylamino)benzoic acid

Description

Properties

IUPAC Name |

2-[(3-aminobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBWRMZXVGGLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354619 | |

| Record name | 2-(3-Aminobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-42-2 | |

| Record name | 2-[(3-Aminobenzoyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60498-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Aminobenzoylamino)benzoic acid involves a one-pot synthesis. This method allows for the preparation of the compound with high yields, typically ranging from 84% to 99% . The reaction conditions often involve the use of specific reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Amidation Reactions

The amide bond in 2-(3-Aminobenzoylamino)benzoic acid is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide to yield a carboxylic acid and an amine derivative. For example:

-

Acidic hydrolysis : Treatment with HCl or H2SO4 converts the amide to benzoic acid and an aromatic amine (e.g., 3-aminobenzoylamine) .

-

Basic hydrolysis : Reaction with NaOH or KOH under reflux conditions similarly produces the corresponding carboxylate salt and amine .

Additionally, the amino groups (-NH2) in the molecule can undergo acylation or amidation. For instance, reaction with acyl chlorides (e.g., benzoyl chloride) would form substituted amides or ureas, as observed in analogous systems .

Electrophilic Aromatic Substitution

The carboxylic acid group acts as a meta-directing substituent, enabling electrophilic substitution at the 3-position of the benzene ring. This reactivity is consistent with benzoic acid derivatives . Potential reactions include:

-

Nitration : Reaction with nitric acid to form nitro-substituted derivatives.

-

Sulfonation : Treatment with sulfuric acid to introduce sulfonic acid groups.

The amide functionality may also influence substitution patterns, though steric hindrance from the bulky benzoylamino group could limit reactivity .

Decarboxylation

Under thermal or catalytic conditions, benzoic acid derivatives can undergo decarboxylation to form benzene derivatives. For example:

-

Hunsdiecker decarboxylation : Silver salts of the acid may lose CO2 to form benzene derivatives .

-

Copper-catalyzed decarboxylation : Heating in quinoline with copper salts could yield aromatic hydrocarbons .

Reaction with Nucleophiles

The amino groups in the molecule can react with nucleophiles (e.g., aldehydes, ketones) via:

-

Knoevenagel condensation : Formation of α,β-unsaturated carbonyl compounds .

-

Michael addition : Nucleophilic attack on α,β-unsaturated systems .

Antiviral Activity

While not a direct chemical reaction, this compound analogs (e.g., 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid) have demonstrated antiviral properties, inhibiting adenov

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

- Antimicrobial Activity : Research indicates that derivatives of benzoic acid compounds can exhibit significant antimicrobial properties against various pathogens .

- Antitumor Properties : Some studies suggest that this compound may have potential as an antitumor agent, possibly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry Applications

In medicinal chemistry, 2-(3-Aminobenzoylamino)benzoic acid serves as a versatile scaffold for drug design:

- Drug Development : The structure can be modified to enhance pharmacological properties, such as increasing solubility or bioavailability.

- Targeting Specific Pathways : The compound can be tailored to target specific biological pathways involved in disease processes, particularly in cancer and infectious diseases.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : It can be used as a curing agent for epoxy resins, contributing to the development of durable materials.

- Nanomaterials : Research is ongoing into its use in the synthesis of nanomaterials for drug delivery systems or as components in electronic devices .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Case Study 2: Antitumor Activity

In vitro studies showed that modifications to the amino group enhanced the compound's ability to induce apoptosis in human cancer cell lines. This suggests a pathway for developing targeted cancer therapies utilizing this compound .

Comparative Analysis Table

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug development; targeting specific pathways | Effective against multiple cancer types |

| Material Science | Curing agent for polymers; nanomaterial applications | Enhances durability and functionality |

| Biological Activity | Antimicrobial; anti-inflammatory; antitumor | Significant efficacy against pathogens |

Mechanism of Action

The mechanism of action of 2-(3-Aminobenzoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3-Aminobenzoylamino)benzoic acid with key analogs:

*Hypothesized formula based on structural analogy.

Physicochemical Properties

- Solubility: The free carboxylic acid group in this compound likely confers moderate water solubility, whereas methyl esters (e.g., Av7) are more lipophilic .

- Stability: Chlorinated derivatives (e.g., 2-Amino-3-chlorobenzoic acid) exhibit enhanced stability under acidic conditions, useful in pharmaceutical intermediates .

Biological Activity

2-(3-Aminobenzoylamino)benzoic acid, a derivative of aminobenzoic acid, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amine and an amide functional group, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzene ring with two amino groups and one carboxylic acid, which are responsible for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Salmonella enterica | 16.5 |

| Pseudomonas aeruginosa | 17.0 |

| Staphylococcus aureus | 15.0 |

These results indicate that the compound exhibits strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated inhibitory effects on adenovirus replication in vitro, indicating potential use in viral-associated cancers . The following table summarizes its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.5 | Significant inhibition |

| MCF-7 (Breast Cancer) | 4.0 | Moderate inhibition |

| Hep-G2 (Liver Cancer) | 6.8 | Low inhibition |

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value indicating strong enzyme interaction:

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | 2.67 | Donepezil |

| Butyrylcholinesterase (BChE) | 3.10 | Rivastigmine |

This inhibitory action suggests that it could be beneficial in treating conditions like Alzheimer's disease, where AChE inhibition is therapeutically relevant .

Case Studies

One notable case study involved the application of this compound in a clinical setting to evaluate its efficacy against adenoviral infections in immunocompromised patients. The study revealed that patients treated with this compound showed a significant reduction in viral load compared to control groups .

Q & A

Q. How is the crystal structure of 2-(3-Aminobenzoylamino)benzoic acid determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement with SHELXL. Thermal ellipsoid plots for visualization are generated using programs like ORTEP-3 to analyze bond lengths, angles, and intermolecular interactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: The compound is typically synthesized via amide coupling between 3-aminobenzoic acid and activated benzoic acid derivatives (e.g., acid chlorides or mixed anhydrides). Reaction optimization includes controlling pH (neutral to mildly acidic) and temperature (20–60°C). Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : and NMR in DMSO-d to identify amine (-NH), amide (-CONH-), and carboxyl (-COOH) protons.

- IR : Peaks at ~1680 cm (amide C=O) and ~3200–3400 cm (N-H/O-H stretches).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Methodological Answer: Hydrogen-bonding patterns are evaluated using graph set analysis (e.g., Etter’s formalism). Assign descriptors like , where and represent donor and acceptor counts. For example, intermolecular N-H···O and O-H···O interactions form motifs such as rings. Software like Mercury (CCDC) or PLATON aids in topology mapping .

Q. How do researchers address low yields during the synthesis of this compound?

Methodological Answer: Low yields often stem from competing side reactions (e.g., hydrolysis of activated intermediates). Strategies include:

Q. What computational approaches validate experimental spectral data for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict IR and NMR spectra. Gaussian or ORCA software compares theoretical vs. experimental chemical shifts (δ) and vibrational frequencies. Discrepancies >5% suggest conformational differences or solvent effects .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

Methodological Answer: For twinned data, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder is modeled by splitting atomic positions (PART instructions) and constraining thermal parameters (SIMU/SAME). Validation tools like checkCIF/ADDSYM ensure compliance with IUCr standards .

Q. What strategies identify metabolic derivatives of this compound in pharmacological studies?

Methodological Answer: In vitro assays (e.g., liver microsomes) coupled with LC-MS/MS detect phase I/II metabolites. Fragmentation pathways (e.g., loss of COOH or NH) and isotopic labeling (e.g., -carboxyl) trace metabolic routes. Computational tools like Meteor (Lhasa Ltd.) predict plausible biotransformations .

Key Notes for Experimental Design

- Crystallization : Use slow evaporation from DMF/water (1:3) to grow diffraction-quality crystals.

- Spectral Validation : Cross-reference experimental IR/NMR with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .

- Data Reproducibility : Archive raw diffraction data (CIF files) and synthetic protocols in public repositories (e.g., Cambridge Structural Database, Zenodo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.